

# Technical Profile: 2-(Methylamino)-3,5-dinitropyridine[1]

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## Compound of Interest

**Compound Name:** (3,5-Dinitro-pyridin-2-yl)-methyl-amine

**CAS No.:** 19404-40-1

**Cat. No.:** B095225

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CAS Registry Number: 19404-40-1 IUPAC Name:

-Methyl-3,5-dinitropyridin-2-amine Molecular Formula:

Molecular Weight: 198.14 g/mol [1]

## Executive Summary

2-(Methylamino)-3,5-dinitropyridine represents a classic "push-pull" conjugated system, characterized by a strong electron-donating methylamino group at the 2-position and two electron-withdrawing nitro groups at the 3- and 5-positions.[1] This electronic arrangement imparts unique stability and reactivity, making the compound a versatile synthon.[1] It serves as a primary precursor for imidazo[4,5-b]pyridines (privileged medicinal scaffolds) and is investigated in the energetic materials sector as a precursor to thermally stable explosives due to its high nitrogen content and density.

## Molecular Architecture & Electronic Properties

### Structural Conformation

The molecule exhibits a high degree of planarity, a feature critical for its solid-state density and biological intercalation potential.[1] This planarity is enforced by a strong intramolecular hydrogen bond between the amine proton (

) and the oxygen of the adjacent nitro group at the 3-position.

- Intramolecular H-Bonding: The

interaction locks the methylamino group into coplanarity with the pyridine ring, reducing steric strain and enhancing stability against hydrolysis.

- Dipole Moment: The opposing electronic effects (amino donor vs. nitro acceptors) create a significant dipole moment, influencing solubility (sparingly soluble in non-polar solvents, soluble in DMSO/DMF).

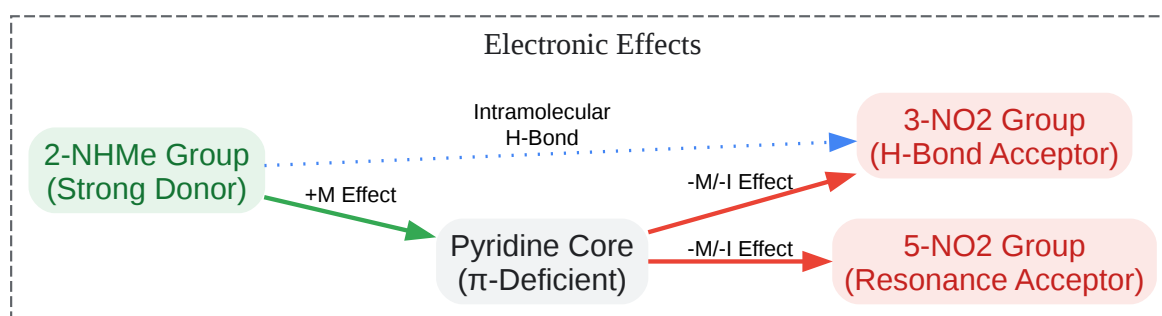
## Electronic "Push-Pull" System

The pyridine ring is highly electron-deficient (

-deficient) due to the cumulative withdrawal of the ring nitrogen and the two nitro groups.

Conversely, the methylamino group donates electron density into the ring via resonance.[1]

- C3-Nitro Group: Sterically crowded but electronically stabilized by the H-bond.
- C5-Nitro Group: Less sterically hindered, participating in resonance delocalization with the C6 proton.[1]



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Figure 1: Electronic interactions stabilizing the 2-(methylamino)-3,5-dinitropyridine scaffold.

## Synthetic Pathways & Optimization

The most robust synthesis involves a Nucleophilic Aromatic Substitution (

) of 2-chloro-3,5-dinitropyridine.[1] The presence of two nitro groups activates the C-Cl bond, making it highly susceptible to nucleophilic attack by methylamine even under mild conditions.

[1]

## Experimental Protocol ( Route)

Reagents:

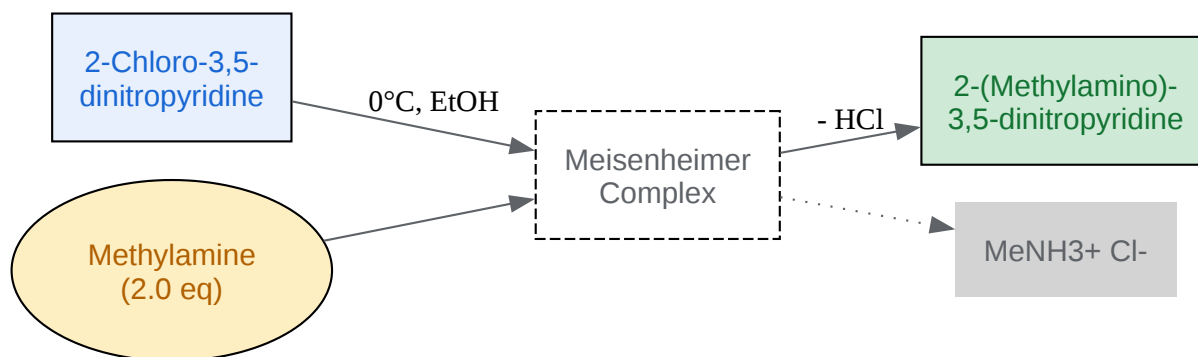
- Substrate: 2-Chloro-3,5-dinitropyridine (CDNP) [CAS: 2578-45-2]
- Nucleophile: Methylamine (40% aq. solution or 2M in THF)
- Solvent: Ethanol or Methanol
- Base (Optional): Triethylamine (often unnecessary as excess amine acts as base)

Step-by-Step Methodology:

- Preparation: Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in Ethanol (10 mL/g) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath to control the exotherm.
- Addition: Dropwise add Methylamine solution (2.1 eq). Note: The first equivalent acts as the nucleophile, the second neutralizes the HCl byproduct.[1]
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor via TLC (Silica, 30% EtOAc/Hexane). The spot for the chloro-precursor ( ) should disappear, replaced by the more polar product ( ).
- Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically precipitates as a bright yellow/orange solid.

- Purification: Filter the solid. Wash with cold water to remove amine salts. Recrystallize from Ethanol/Water (1:1) if necessary.

Yield: Typically 85–95%.



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Figure 2: Nucleophilic aromatic substitution pathway for synthesis.

## Structural Characterization

Researchers must validate the structure using NMR and IR spectroscopy. The following data is characteristic of the purified compound.

## Spectroscopic Data Table

Technique	Parameter	Characteristic Signals	Assignment
NMR	(ppm) DMSO-	9.15 (d, Hz, 1H)	H-6: Deshielded by ring N and
		8.90 (d, Hz, 1H)	H-4: Between two groups.
		8.60 (br q, 1H)	N-H: Broad due to exchange/H-bonding.
		3.15 (d, Hz, 3H)	N-CH : Doublet due to coupling with NH.[1]
IR	( )	3350 - 3400	stretch (secondary amine).
		1530, 1340	asymmetric/symmetric stretch.[1]
MS	m/z	198.1	Molecular ion peak.

## Crystallographic Features[1]

- Crystal Habit: Yellow needles or prisms.
- Space Group: Typically Monoclinic ( ).
- Density: (High density attributed to nitro packing).

## Reactivity & Applications

### Pharmaceutical Intermediate (Imidazopyridines)

The primary utility of 2-(methylamino)-3,5-dinitropyridine in drug discovery is as a precursor to imidazo[4,5-b]pyridine derivatives. These fused systems are bioisosteres of purines and are widely researched as:

- CDK Inhibitors: For cancer therapy.
- Antivirals: Specifically targeting RNA polymerases.

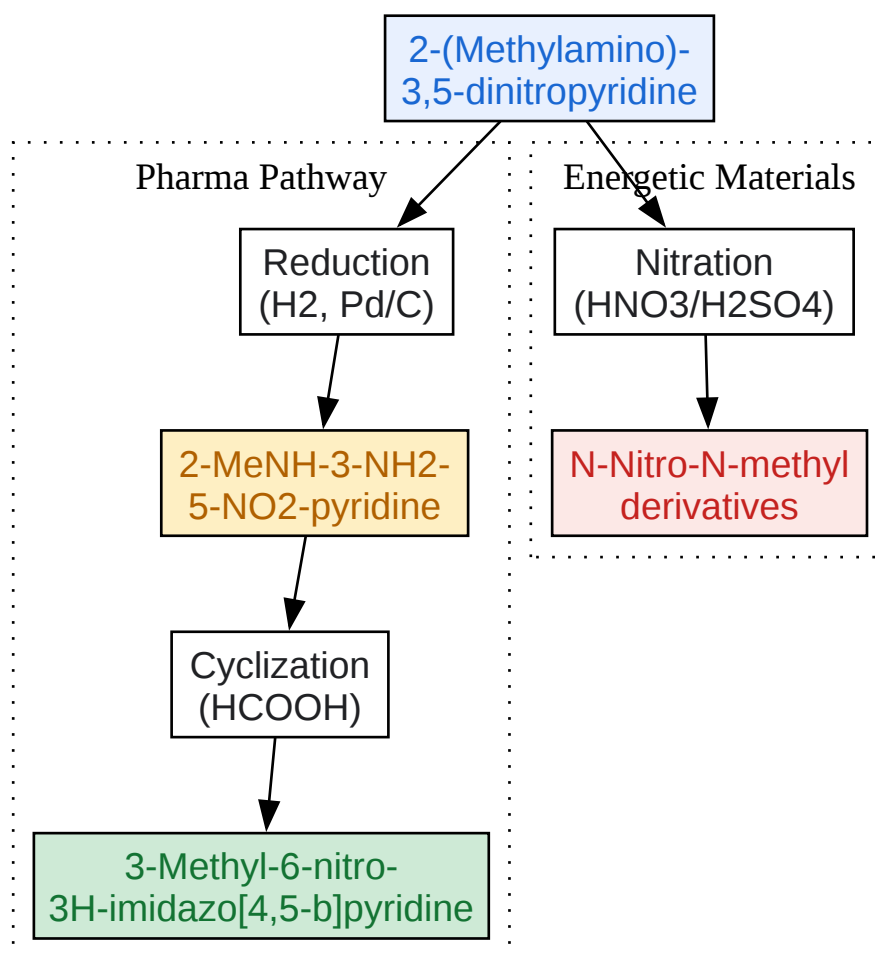
Workflow:

- Reduction: Selective reduction of the 3-nitro group (using   
 or   
 ) yields the 2-methylamino-3-amino-5-nitropyridine.
- Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring.

### Energetic Materials

The compound is a precursor to 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) analogs. The high nitrogen content contributes to significant heat of formation (

), making it a candidate for thermally stable explosives.



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Figure 3: Downstream synthetic utility in pharmaceutical and energetic domains.

## Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]
- Sensitization: Potential skin sensitizer (common for dinitropyridines).
- Explosion Hazard: While stable at room temperature, the compound contains two nitro groups.[1] It should be treated as a low-sensitivity energetic material. Avoid grinding or high-impact friction.

Storage:

- Store in amber vials (light sensitive).
- Keep under inert atmosphere ( ) if storing for extended periods to prevent slow oxidation of the amine.

## References

- Synthesis of Nitropyridines: Bellamy, A. J. (2008). "Synthesis of 2,6-diamino-3,5-dinitropyrazine 1-oxide (LLM-105) and related compounds." *Central European Journal of Energetic Materials*, 5(2), 33-57.[1]
- Nucleophilic Substitution Mechanism: Terrier, F. (2013). *Modern Nucleophilic Aromatic Substitution*. Wiley-VCH.[2]
- Spectroscopic Data (Analogous Compounds): ChemicalBook. "2-Amino-3,5-dinitropyridine Spectral Data."
- Imidazopyridine Applications: Gaulton, A., et al. (2012).[1] "ChEMBL: a large-scale bioactivity database for drug discovery." *Nucleic Acids Research*.

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## Sources

- 1. [bocsci.com](http://bocsci.com) [[bocsci.com](http://bocsci.com)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
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